molecular formula C15H13N5O3S2 B1345823 4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid CAS No. 1142209-59-3

4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid

Cat. No. B1345823
M. Wt: 375.4 g/mol
InChI Key: NMMXKVIZIOHLDF-UHFFFAOYSA-N
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Description

The compound “4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a well-known heterocyclic nucleus and is a common feature of various natural products and medicinal agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It exhibits a wide variety of biological activity .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system that occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole . The specific molecular structure of “4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid” was not found in the available resources.

Scientific Research Applications

Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,3,4-thiadiazole derivatives, including “4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid”, have been synthesized and evaluated as potential antimicrobial agents .
  • Methods of Application : The compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
  • Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Anticancer Agents

  • Scientific Field : Oncology
  • Application Summary : Certain 1,3,4-thiadiazole derivatives have shown good antiproliferative activity against A549 lung carcinoma cells . Another study reported the cytotoxic effects of similar compounds on K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line .
  • Methods of Application : The MTT assay was carried out to determine the cytotoxic effects of the compounds .
  • Results : The results of these studies suggest that 1,3,4-thiadiazole derivatives could potentially be used as anticancer agents .

Antioxidant Agents

  • Scientific Field : Pharmacology
  • Application Summary : Some 1,3,4-thiadiazole derivatives have been evaluated for their antioxidant potential .
  • Methods of Application : The antioxidant activity of these compounds is typically evaluated using various biochemical assays .
  • Results : While the specific results for “4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid” are not available, some 1,3,4-thiadiazole derivatives have shown promising antioxidant activity .

Immunostimulating Agents

  • Scientific Field : Immunology
  • Application Summary : Certain azetidin-2-one derivatives, which can be synthesized from 1,3,4-thiadiazole derivatives, have been identified as immunostimulating agents .
  • Methods of Application : The immunostimulating effects of these compounds are typically evaluated using various cell-based assays .
  • Results : While the specific results for “4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid” are not available, some azetidin-2-one derivatives have shown promising immunostimulating activity .

Antiviral Agents

  • Scientific Field : Virology
  • Application Summary : Some 1,3,4-thiadiazole derivatives have been evaluated for their antiviral potential .
  • Methods of Application : The antiviral activity of these compounds is typically evaluated using various cell-based assays .
  • Results : While the specific results for “4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid” are not available, some 1,3,4-thiadiazole derivatives have shown promising antiviral activity .

Anti-Inflammatory Agents

  • Scientific Field : Pharmacology
  • Application Summary : Certain 1,3,4-thiadiazole derivatives have shown good anti-inflammatory activity .
  • Methods of Application : The anti-inflammatory effects of these compounds are typically evaluated using various biochemical assays .
  • Results : While the specific results for “4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid” are not available, some 1,3,4-thiadiazole derivatives have shown promising anti-inflammatory activity .

Future Directions

The 1,3,4-thiadiazole nucleus and its derivatives have been the subject of extensive research due to their broad types of biological activity . Future research could focus on the synthesis and characterization of new 1,3,4-thiadiazole derivatives, including “4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid”, to explore their potential biological activities.

properties

IUPAC Name

4-[5-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S2/c21-11(22)8-4-7-10-17-19-14(24-10)12(23)16-15-20-18-13(25-15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,21,22)(H,16,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMXKVIZIOHLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=NN=C(S3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801125188
Record name 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid

CAS RN

1142209-59-3
Record name 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142209-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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